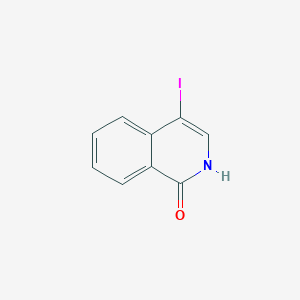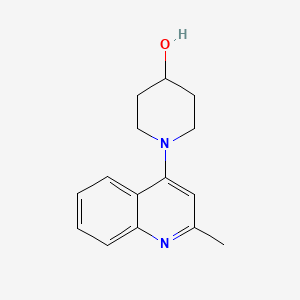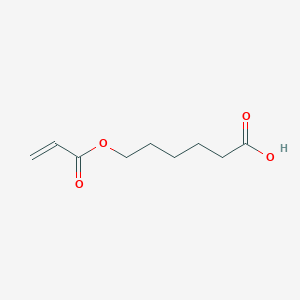
6-(Acryloyloxy)hexanoic acid
描述
6-(Acryloyloxy)hexanoic acid: is an organic compound with the molecular formula C9H14O4 . It is a derivative of hexanoic acid, where the hydrogen atom of the carboxyl group is replaced by an acryloyloxy group. This compound is known for its applications in polymer chemistry and material science due to its reactive acryloyloxy group, which can undergo polymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize 6-(Acryloyloxy)hexanoic acid involves the esterification of hexanoic acid with acryloyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods: Industrially, the compound can be produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reactant concentrations.
化学反应分析
Types of Reactions:
Polymerization: The acryloyloxy group in 6-(Acryloyloxy)hexanoic acid can undergo free radical polymerization, making it useful in the production of polymers and copolymers.
Hydrolysis: Under acidic or basic conditions, the ester bond in this compound can be hydrolyzed to yield hexanoic acid and acrylic acid.
Addition Reactions: The double bond in the acryloyloxy group can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to cleave the ester bond.
Major Products:
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Hydrolysis: Hexanoic acid and acrylic acid.
科学研究应用
Chemistry:
Polymer Synthesis: Used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology and Medicine:
Drug Delivery Systems: The compound can be used to create biocompatible polymers for controlled drug release applications.
Tissue Engineering: Polymers derived from 6-(Acryloyloxy)hexanoic acid can be used in scaffolds for tissue engineering due to their biocompatibility and mechanical properties.
Industry:
Material Science: Utilized in the production of advanced materials with specific mechanical and chemical properties.
Coatings and Adhesives: The reactive acryloyloxy group allows for the formation of strong, durable coatings and adhesives.
作用机制
Polymerization Mechanism:
- The acryloyloxy group undergoes free radical polymerization, where the double bond reacts with a free radical initiator to form a polymer chain. This process involves the formation of a radical intermediate, which propagates the polymerization reaction.
Molecular Targets and Pathways:
- The primary target is the double bond in the acryloyloxy group, which reacts with free radicals to form polymer chains. The pathways involved include initiation, propagation, and termination steps typical of free radical polymerization.
相似化合物的比较
Hexanoic acid: Lacks the acryloyloxy group and thus does not participate in polymerization reactions.
Acrylic acid: Contains the acryloyloxy group but lacks the hexanoic acid moiety, making it more reactive but less versatile in polymer applications.
Methacrylic acid: Similar to acrylic acid but with a methyl group, leading to different polymerization properties.
Uniqueness:
6-(Acryloyloxy)hexanoic acid: combines the properties of both hexanoic acid and acrylic acid, making it a versatile compound for polymer synthesis. Its unique structure allows for the formation of polymers with specific mechanical and chemical properties, which are not achievable with either hexanoic acid or acrylic acid alone.
属性
IUPAC Name |
6-prop-2-enoyloxyhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-9(12)13-7-5-3-4-6-8(10)11/h2H,1,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZCJJRQCFZXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97387-29-6 | |
| Details | Compound: Poly[oxy(1-oxo-1,6-hexanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]- | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97387-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30579870 | |
| Record name | 6-(Acryloyloxy)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93365-33-4 | |
| Record name | 6-(Acryloyloxy)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

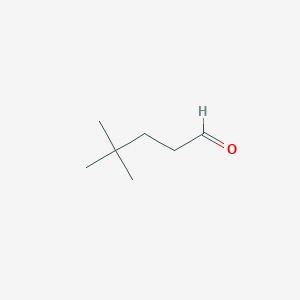
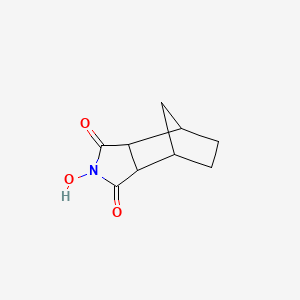
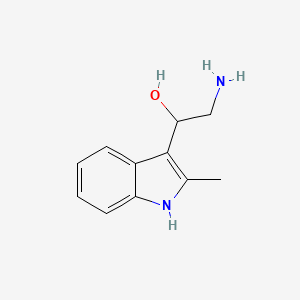
amine](/img/structure/B3058902.png)

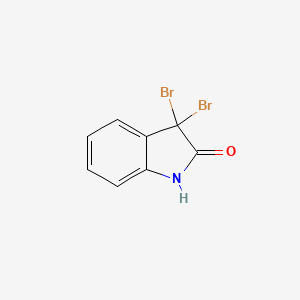
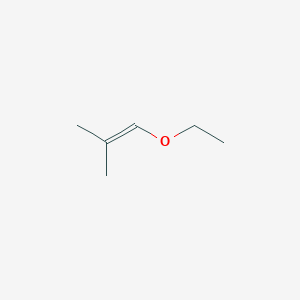

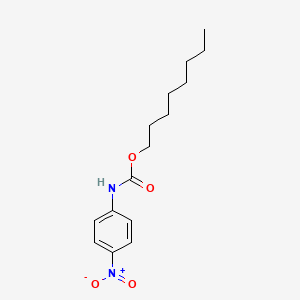
![Silane, trimethyl[3-(2-propynyloxy)-1-propynyl]-](/img/structure/B3058912.png)

